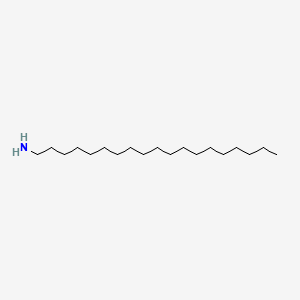

1-Aminononadecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

nonadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAMEDPXUAWNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00867438 | |

| Record name | Nonadecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14130-05-3, 68037-92-3 | |

| Record name | 1-Aminononadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014130053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C16-22-alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C16-22-alkyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C16-22-alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Aminononadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Nonadecylamine: A Molecular Workhorse for Advanced Scientific Research

An in-depth technical guide by a Senior Application Scientist

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect at the Nanoscale

In the vast repository of chemical reagents, few molecules offer the versatile yet unassuming utility of nonadecylamine (C₁₉H₄₁N). As a long-chain primary amine, its simple structure—a nineteen-carbon aliphatic tail terminating in a polar amine head—belies its profound impact across multiple domains of advanced research. This amphiphilic nature is the very source of its power, enabling it to mediate interactions at interfaces, self-assemble into highly ordered structures, and direct the synthesis of novel materials with unparalleled precision.

This guide moves beyond a mere catalog of uses. As application scientists, our role is to elucidate the causality behind experimental outcomes. Why is a C19 chain chosen over a C18? How does the amine functionality passivate defects in a perovskite crystal? What is the mechanism that allows it to stabilize a nanoparticle and, in a different context, anchor a drug-delivery vehicle? Here, we will dissect the fundamental principles that make nonadecylamine an indispensable tool in the modern laboratory, from nanomaterial engineering to the frontiers of renewable energy and nanomedicine. We will explore not just the "what," but the "how" and "why," providing field-proven insights and detailed protocols to empower your own research endeavors.

Part 1: Nanomaterial Synthesis and Engineering: The Art of Control

The bottom-up synthesis of nanomaterials is a foundational technique in nanotechnology.[1] The ability to control the size, shape, and surface chemistry of nanoparticles is paramount, as these properties dictate their function.[2][3] Long-chain amines, including nonadecylamine, are cornerstone reagents in this field, acting as multifunctional agents that guide nanocrystal formation.[4][5]

Mechanism of Action: Capping, Stabilizing, and Directing Growth

Long-chain amines serve three primary roles in nanoparticle synthesis:

-

Capping Agent: The lone pair of electrons on the nitrogen atom of the amine group readily coordinates to the electron-deficient metal atoms on the surface of a nascent nanoparticle.[4][6] This binding passivates the surface, preventing uncontrolled growth and aggregation.[7][8]

-

Stabilizing Agent: The long, nonpolar alkyl chains (like the C19 tail of nonadecylamine) extend into the solvent, creating a steric barrier. This steric hindrance prevents nanoparticles from agglomerating, ensuring colloidal stability, which is critical for both the synthesis and subsequent application of the nanomaterials.[4][9]

-

Shape-Directing Agent: By selectively binding to specific crystallographic facets of a growing nanocrystal, these amines can modulate the relative growth rates of different crystal faces.[4] This differential growth allows for the synthesis of anisotropic nanostructures, such as nanorods and nanocubes, instead of simple spheres.

The choice of a specific long-chain amine is a critical experimental parameter. While chemically similar, variations in chain length and saturation can have subtle but significant effects on the final nanoparticle characteristics.

| Property | Effect of Increasing Alkyl Chain Length (e.g., C12 to C19) | Rationale |

| Nanoparticle Size | Generally leads to smaller, more uniform nanoparticles.[9] | Longer chains provide greater steric hindrance, more effectively preventing particle fusion and Ostwald ripening. They can also influence precursor solubility and reaction kinetics. |

| Colloidal Stability | Increased stability in nonpolar solvents. | Enhanced van der Waals interactions between the longer alkyl chains create a more robust and impenetrable stabilizing layer around the nanoparticle. |

| Reaction Temperature | Allows for higher synthesis temperatures. | Long-chain amines typically have high boiling points, making them suitable as solvents for high-temperature syntheses like hot-injection methods.[10] |

Experimental Workflow: Hot-Injection Synthesis of Nanocrystals

The hot-injection technique is a common and effective method for producing high-quality, monodisperse nanocrystals. Nonadecylamine can act as both the solvent and the capping ligand in this process.

Protocol: Synthesis of Amine-Capped Cadmium Selenide (CdSe) Quantum Dots

This protocol is a representative example of a hot-injection synthesis where a long-chain amine like nonadecylamine is used.

Materials:

-

Cadmium oxide (CdO)

-

Nonadecylamine (NDA)

-

Selenium (Se) powder

-

Trioctylphosphine (TOP)

-

Toluene

-

Methanol

Procedure:

-

Precursor Preparation: In a glovebox, prepare a 1 M stock solution of Se in TOP (TOPSe).

-

Reaction Setup: Add CdO (e.g., 0.1 mmol) and NDA (e.g., 5 g) to a 50 mL three-neck flask equipped with a condenser and a thermocouple.

-

Degassing: Heat the mixture to 120°C under vacuum for 1 hour to remove water and air.

-

Heating: Switch the atmosphere to nitrogen and increase the temperature to 300°C. The CdO will dissolve, forming a clear solution of the Cd-NDA complex.

-

Injection: Once the temperature is stable, rapidly inject the desired amount of TOPSe stock solution (e.g., 0.5 mL) into the flask with vigorous stirring.

-

Growth: Monitor the growth of the quantum dots by taking small aliquots over time and measuring their UV-Vis absorption spectra. The position of the first excitonic peak indicates the particle size. The reaction is typically allowed to proceed for 5-15 minutes.

-

Quenching: Stop the reaction by removing the heating mantle and allowing the flask to cool to room temperature.

-

Purification: Add excess methanol to the crude solution to precipitate the CdSe quantum dots. Centrifuge the mixture, discard the supernatant, and redisperse the nanocrystal pellet in a nonpolar solvent like toluene. Repeat this precipitation/redispersion step two more times to remove excess ligands and unreacted precursors.

Part 2: Surface Modification via Self-Assembled Monolayers (SAMs)

Beyond nanoparticle synthesis, nonadecylamine is a powerful tool for modifying the surfaces of bulk materials.[11] It can spontaneously form highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs) on various substrates.[12][13]

The formation of a SAM is driven by the chemisorption of the amine head group onto the substrate and the strong van der Waals interactions between the long alkyl chains, which cause them to pack tightly in a crystalline-like arrangement.[6] This process transforms the physicochemical properties of the surface.

Applications of Nonadecylamine SAMs

-

Wettability Control: A surface coated with a nonadecylamine SAM presents a dense layer of hydrophobic alkyl chains, transforming a hydrophilic surface (like native silicon oxide) into a highly hydrophobic one.[12] This is crucial for applications in microfluidics and self-cleaning coatings.

-

Biocompatible Interfaces: The amine-terminated surface can be further functionalized. For example, it can be used to covalently link extracellular matrix proteins (like fibronectin or collagen) to a substrate, creating a surface that enhances the adhesion and proliferation of cells for tissue engineering applications.[14]

-

Platforms for Further Chemistry: The reactive amine groups provide anchor points for subsequent chemical reactions, allowing for the construction of complex, multifunctional surfaces.

Part 3: Enhancing Performance in Perovskite Solar Cells (PSCs)

Perovskite solar cells have shown remarkable potential for next-generation photovoltaics due to their high efficiency and low production cost.[15][16] However, their long-term stability remains a challenge. Defects at the surface and grain boundaries of the perovskite film can act as non-radiative recombination centers for charge carriers and as initiation sites for degradation by moisture.[17][18]

Long-chain alkylamines like nonadecylamine have emerged as highly effective surface passivating agents.[17]

The Dual-Action Passivation Mechanism

When a thin layer of nonadecylamine is applied to the perovskite film, it performs two critical functions:

-

Defect Passivation: The amine head group (a Lewis base) donates its lone pair of electrons to undercoordinated lead (Pb²⁺) ions (Lewis acids) at the perovskite surface. This coordination passivates these electronic trap states, reducing non-radiative recombination and thereby increasing the open-circuit voltage (Vₒ꜀) and overall power conversion efficiency (PCE) of the solar cell.

-

Moisture Resistance: The long, hydrophobic C19 alkyl tails form a barrier that repels water molecules, significantly enhancing the device's stability in humid environments.[17]

Impact on Photovoltaic Performance

The treatment of formamidinium lead triiodide (FAPbI₃) perovskite films with alkylammonium iodides has been shown to significantly improve device performance and stability.

| Parameter | Control Device (No Treatment) | Alkylamine-Treated Device | Improvement Mechanism | Reference |

| Open-Circuit Voltage (Vₒ꜀) | 1.11 V | 1.16 V | Reduced trap density and suppressed non-radiative recombination. | |

| Power Conversion Eff. (PCE) | 21.27% | 23.24% | Higher Vₒ꜀ and improved charge extraction. | |

| Long-Term Stability | 65% of initial PCE after 400h | >99% of initial PCE after 400h | Hydrophobic barrier prevents moisture-induced degradation. |

Part 4: Potential in Drug Delivery and Biomedical Applications

While direct applications of nonadecylamine in FDA-approved drugs are not established, its structural motifs are highly relevant to the design of advanced drug delivery systems, particularly lipid-based nanocarriers.[19][20][21]

A Functional Component for Lipid Nanocarriers

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are promising vehicles for delivering poorly soluble drugs.[2][20] They are composed of a solid lipid core stabilized by surfactants. Incorporating a functionalized lipid or a molecule like nonadecylamine into the formulation provides a "handle" on the nanoparticle surface.

-

Lipophilic Anchor: The C19 alkyl chain ensures the molecule is firmly embedded within the lipid matrix of the nanocarrier.

-

Functional Amine Group: The exposed amine group on the surface can be used for:

-

PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to the amine group can create a "stealth" coating that helps the nanocarrier evade the immune system, prolonging its circulation time in the bloodstream.[21][22]

-

Targeted Delivery: Specific targeting ligands—such as antibodies, aptamers, or peptides that recognize receptors overexpressed on cancer cells—can be conjugated to the amine group.[23] This directs the nanocarrier to the desired site of action, increasing therapeutic efficacy while reducing systemic side effects.[19][24]

-

Conclusion and Future Outlook

Nonadecylamine, and by extension the family of long-chain primary amines, represents a class of molecules whose utility is defined by its elegant simplicity. Its amphiphilic structure provides a fundamental building block for controlling matter at the nanoscale. We have seen how its ability to coordinate, self-assemble, and present a reactive functional group is leveraged to create more efficient solar cells, precisely engineered nanomaterials, and conceptually advanced drug delivery platforms.

The future of materials science and nanomedicine will increasingly rely on the precise control of interfaces. As researchers continue to design more complex and functional systems, the demand for versatile molecular tools like nonadecylamine will only grow. Future research will likely focus on creating more sophisticated derivatives, perhaps with multiple functional groups or stimuli-responsive alkyl chains, further expanding the already impressive capabilities of this molecular workhorse.

References

- Functionalizable Amine-based Polymer Nanoparticles - PMC - NIH. (2013).

- Surface Modification of Layered Polysilane with n -Alkylamines, α,ω-Diaminoalkanes, and ω-Aminocarboxylic Acids. (2025).

- Effect of functional groups in passivating materials on stability and performance of perovskite solar cells. (n.d.). RSC Publishing.

- Adamantane in Drug Delivery Systems and Surface Recognition. (n.d.). PubMed.

- Ligand Conversion in Nanocrystal Synthesis: The Oxidation of Alkylamines to Fatty Acids by Nitrate - PMC - NIH. (n.d.).

- A Comprehensive Review of Nanoparticles: From Classification to Applic

- Applications of Self-Assembled Monolayers. (n.d.). Ossila.

- Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. (2020).

- Dodecylamine assisted perovskite growth for high-performance perovskite solar cells with low defect density. (2025).

- Ligand Decomposition during Nanoparticle Synthesis: Influence of Ligand Structure and Precursor Selection. (2023).

- Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers. (2021). MDPI.

- A Comparative Guide to Didecylamine and Other Long-Chain Amines in Nanoparticle Synthesis. (n.d.). Benchchem.

- Effective octadecylamine system for nanocrystal synthesis. (n.d.). PubMed.

- Non-toxic solvent removes barrier to commercialisation of perovskite solar cells. (2016). University of Oxford.

- Untangling the Role of the Capping Agent in Nanocatalysis: Recent Advances and Perspectives. (2016). Semantic Scholar.

- Self-Assembled Monolayer Structures of Hexadecylamine on Cu Surfaces: Density-Functional Theory. (n.d.).

- Scientists show clay substance can improve the efficiency and stability of perovskite solar cells. (2023). perovskite-info.com.

- Advancements in Nanocarrier Systems for Nose-to-Brain Drug Delivery. (n.d.). MDPI.

- Preparation of Diosgenin-Functionalized Gold Nanoparticles: From Synthesis to Antitumor Activities. (n.d.). MDPI.

- Reactive self-assembled monolayers: from surface functionalization to gradient form

- Surface chemical modification of poly(dimethylsiloxane) for the enhanced adhesion and proliferation of mesenchymal stem cells. (2013). PubMed.

- Researchers develop new method to study mobile ions in perovskite solar cells. (2025). Perovskite-Info.

- Nanoparticles: Classification, Synthesis, Characterization, and Applications. (2025).

- The Nature of Quantum Dot Capping Ligands. (2025).

- Adamantane in Drug Delivery Systems and Surface Recognition - PMC - NIH. (2017).

- The role of self-assembled monolayers in electronic devices. (n.d.). RSC Publishing.

- A mini-review of Nanocarriers in Drug Delivery Systems. (2022). British Journal of Pharmacy.

- Polyol mediated synthesis & characterization of Cu nanoparticles: Effect of 1-hexadecylamine as stabilizing agent. (n.d.).

Sources

- 1. rsisinternational.org [rsisinternational.org]

- 2. A Comprehensive Review of Nanoparticles: From Classification to Application and Toxicity [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Effective octadecylamine system for nanocrystal synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]

- 11. researchgate.net [researchgate.net]

- 12. ossila.com [ossila.com]

- 13. mdpi.com [mdpi.com]

- 14. Surface chemical modification of poly(dimethylsiloxane) for the enhanced adhesion and proliferation of mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ox.ac.uk [ox.ac.uk]

- 16. list.solar [list.solar]

- 17. researchgate.net [researchgate.net]

- 18. Researchers develop new method to study mobile ions in perovskite solar cells | Perovskite-Info [perovskite-info.com]

- 19. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Advancements in Nanocarrier Systems for Nose-to-Brain Drug Delivery [mdpi.com]

- 21. Making sure you're not a bot! [bjpharm.org.uk]

- 22. Functionalizable Amine-based Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathways for 1-Aminononadecane.

An In-Depth Technical Guide to the Synthesis of 1-Aminononadecane

Introduction

This compound (C₁₉H₄₁N), also known as nonadecylamine, is a long-chain primary aliphatic amine.[1][2][3] With a molecular weight of 283.54 g/mol , this compound typically appears as a white or pale yellow solid at room temperature, with a melting point of approximately 53°C.[1][4] Its long hydrocarbon tail imparts significant hydrophobic character, making it soluble in organic solvents while having limited solubility in water.[2] These amphiphilic properties are the basis for its utility across various industrial and research sectors.

Functionally, this compound serves as a critical intermediate and building block in organic synthesis. It is utilized as a raw material for producing surfactants and detergents, acts as a corrosion inhibitor for metal surfaces, and is an intermediate in the manufacturing of specialized pharmaceuticals and agrochemicals.[1][2] Its antimicrobial properties also lend to its use in certain antiseptic formulations.[1] Given its importance, the development of efficient and scalable synthesis pathways is a key focus for chemical researchers and drug development professionals. This guide provides an in-depth analysis of three core synthetic strategies for producing this compound, detailing the underlying mechanisms, experimental protocols, and comparative advantages of each approach.

Synthesis Pathway 1: Reductive Amination of Nonadecanal

Reductive amination is a highly versatile and widely employed method for synthesizing amines. The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with ammonia or a primary/secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[5][6] This one-pot approach is often preferred for its efficiency and for minimizing the formation of byproducts that can occur in direct alkylation methods.[7]

Theoretical & Mechanistic Rationale

The synthesis of this compound via this pathway begins with nonadecanal (C₁₉H₃₈O). The reaction proceeds in two main stages:

-

Imine Formation: Nonadecanal reacts with ammonia in a nucleophilic addition-elimination reaction. The nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a C=N double bond, yielding an imine intermediate. The reaction is often mildly acid-catalyzed to facilitate the dehydration step.[8]

-

In Situ Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the imine double bond to a single bond, forming the primary amine. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent candidate for this step because it is a mild reductant that does not readily reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion), thus preventing side reactions.[5][9] Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used.[5][9]

The causality behind this choice lies in balancing reactivity. A strong reducing agent like LiAlH₄ would indiscriminately reduce both the starting aldehyde and the imine intermediate, leading to a mixture of alcohol and amine products.[8] A mild, selective agent ensures the reaction proceeds cleanly to the desired amine.

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nonadecanal (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Source: Add a source of ammonia. Anhydrous ammonia gas can be bubbled through the solution, or a solution of ammonia in an organic solvent like methanol or dioxane can be used (approx. 2.0-3.0 eq).

-

Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) to promote imine formation and stir the mixture at room temperature for 1-2 hours.

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring mixture. The reaction is typically exothermic and should be controlled with an ice bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.

-

Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Data Summary: Reductive Amination

| Parameter | Specification | Rationale |

| Starting Material | Nonadecanal | C19 aldehyde provides the correct carbon backbone. |

| Nitrogen Source | Ammonia (in methanol/dioxane) | Provides the amino group for the primary amine. |

| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective for imine reduction.[9] |

| Solvent | Dichloromethane (DCM) | Anhydrous, inert solvent suitable for the reaction. |

| Catalyst | Acetic Acid | Facilitates the dehydration step for imine formation. |

| Temperature | Room Temperature (0-25 °C) | Mild conditions prevent side reactions. |

| Typical Yield | 70-90% | High efficiency is common for this reaction type. |

Workflow Visualization: Reductive Amination

Caption: Reductive amination workflow for this compound.

Synthesis Pathway 2: Gabriel Synthesis from 1-Bromononadecane

The Gabriel synthesis, developed by Siegmund Gabriel, is a classic and robust method for preparing primary amines from primary alkyl halides.[10][11] Its primary advantage is the prevention of over-alkylation, a common issue when reacting alkyl halides directly with ammonia, which often leads to mixtures of primary, secondary, and tertiary amines.[10][12]

Theoretical & Mechanistic Rationale

This two-step synthesis utilizes phthalimide as a surrogate for an ammonia anion (⁻NH₂).[10]

-

N-Alkylation of Potassium Phthalimide: The process begins by deprotonating phthalimide with a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), to form the potassium salt, potassium phthalimide. The phthalimide anion is a potent nucleophile. This anion then reacts with a primary alkyl halide, in this case, 1-bromononadecane, via an Sₙ2 reaction. The nucleophilic nitrogen attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion and forming N-nonadecylphthalimide.[13] The bulky phthalimide group sterically hinders further alkylation on the nitrogen, ensuring the reaction stops after a single substitution.

-

Cleavage of N-Alkylphthalimide: The final step is to liberate the primary amine from the N-nonadecylphthalimide intermediate. While this was traditionally done with strong acid or base hydrolysis, these harsh conditions can be incompatible with sensitive functional groups.[11] The Ing-Manske procedure is a milder and more common alternative, which uses hydrazine (N₂H₄) in a refluxing solvent like ethanol.[10][11] Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring and leading to the formation of a stable cyclic phthalhydrazide precipitate, releasing the desired this compound.[10]

Experimental Protocol: Gabriel Synthesis

-

Formation of N-nonadecylphthalimide:

-

In a flask equipped with a reflux condenser, combine potassium phthalimide (1.1 eq) and 1-bromononadecane (1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

-

Heat the mixture, typically to 80-100 °C, and stir for several hours (4-12 hours). The reaction can be monitored by TLC to track the consumption of the alkyl halide.

-

After cooling, pour the reaction mixture into cold water to precipitate the crude N-nonadecylphthalimide. Filter the solid, wash with water, and dry.

-

-

Hydrazinolysis (Ing-Manske Procedure):

-

Suspend the crude N-nonadecylphthalimide in ethanol or a similar alcohol solvent.

-

Add hydrazine hydrate (N₂H₄·H₂O) (1.5-2.0 eq) to the suspension.

-

Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

-

Cool the mixture to room temperature and acidify with dilute hydrochloric acid (HCl) to dissolve any remaining amine and unreacted hydrazine.

-

Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

-

Make the filtrate basic by adding a strong base (e.g., NaOH or KOH) to deprotonate the amine salt, causing the free this compound to separate or precipitate.

-

Extract the amine with a suitable organic solvent (e.g., ether or DCM). Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the final product.

-

Data Summary: Gabriel Synthesis

| Parameter | Specification | Rationale |

| Starting Material | 1-Bromononadecane | Primary alkyl halide required for Sₙ2 reaction. |

| Nitrogen Source | Potassium Phthalimide | Acts as an ⁻NH₂ surrogate; prevents over-alkylation.[10] |

| Cleavage Reagent | Hydrazine Hydrate | Milder conditions for amine liberation (Ing-Manske).[11] |

| Solvent (Step 1) | Dimethylformamide (DMF) | Polar aprotic solvent accelerates Sₙ2 reactions.[14] |

| Solvent (Step 2) | Ethanol | Common solvent for refluxing with hydrazine. |

| Temperature | 80-100 °C (Step 1), Reflux (Step 2) | Heat is required to drive the reactions to completion. |

| Typical Yield | 75-95% | Generally provides high yields of pure primary amine. |

Workflow Visualization: Gabriel Synthesis

Caption: Gabriel synthesis workflow for this compound.

Synthesis Pathway 3: Hofmann Rearrangement of Eicosanamide

The Hofmann rearrangement (or Hofmann degradation) is a distinctive organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[15] This "degradative amination" is particularly useful when the required amine is one carbon shorter than an available carboxylic acid or amide precursor. To synthesize this compound (a C19 amine), the starting material must be eicosanamide (a C20 amide).

Theoretical & Mechanistic Rationale

The reaction mechanism is a fascinating cascade of events initiated by a halogen and a strong base:[15][16]

-

N-Bromination: Sodium hydroxide reacts with bromine to form sodium hypobromite (NaOBr) in situ. The primary amide (eicosanamide) is deprotonated by the base at the nitrogen, and the resulting anion reacts with the hypobromite to form an N-bromoamide intermediate.

-

Second Deprotonation: The remaining proton on the nitrogen of the N-bromoamide is more acidic and is removed by the base, forming a bromoamide anion.

-

Rearrangement to Isocyanate: This is the key step. The bromoamide anion undergoes a concerted rearrangement. The alkyl group (the C19 nonadecyl group) attached to the carbonyl carbon migrates to the nitrogen atom as the bromide ion departs. This 1,2-shift results in the formation of an isocyanate intermediate (nonadecyl isocyanate). The carbon chain is shortened at this stage, as the original carbonyl carbon is now part of the isocyanate group.[17]

-

Hydrolysis to Amine: The isocyanate is not isolated but is hydrolyzed under the aqueous basic conditions. Water attacks the electrophilic carbon of the isocyanate to form a carbamic acid. Carbamic acids are unstable and readily lose carbon dioxide (decarboxylation) to yield the final product, this compound.[15][18]

The core principle is the conversion of a carboxylic acid derivative (the amide) into an amine via a carbon-deleting rearrangement, providing a unique retrosynthetic path.

Experimental Protocol: Hofmann Rearrangement

-

Preparation of Reagent: In a flask cooled in an ice bath, prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.0 eq) to a cold aqueous solution of sodium hydroxide (excess, ~4.0 eq).

-

Amide Addition: To this cold hypobromite solution, add a solution or suspension of eicosanamide (1.0 eq) in a suitable solvent (e.g., water or a water/dioxane mixture) portion-wise, while maintaining the low temperature.

-

Rearrangement: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat it gently (typically to 50-75 °C) for about one hour to facilitate the rearrangement and subsequent hydrolysis.

-

Product Isolation: Cool the reaction mixture. The long-chain this compound is likely to be insoluble in the aqueous medium and may precipitate or form a separate layer.

-

Purification: Isolate the product by filtration if it is a solid, or by extraction with an organic solvent like ether or chloroform. Wash the organic extract with water, dry it over a suitable drying agent (e.g., anhydrous potassium carbonate, K₂CO₃), filter, and evaporate the solvent to obtain the crude this compound. Further purification can be achieved by recrystallization or distillation under reduced pressure.

Data Summary: Hofmann Rearrangement

| Parameter | Specification | Rationale |

| Starting Material | Eicosanamide (C20 Amide) | Provides the C19 alkyl group after one carbon is lost. |

| Reagents | Bromine (Br₂) and Sodium Hydroxide (NaOH) | React in situ to form NaOBr for N-bromination. |

| Key Intermediate | Nonadecyl Isocyanate | Formed during the 1,2-alkyl shift rearrangement.[17] |

| Solvent | Water or Water/Dioxane | Aqueous basic medium required for the reaction. |

| Byproduct | Carbon Dioxide (CO₂) | Lost from the carbamic acid intermediate.[15] |

| Temperature | 0 °C initially, then heated to 50-75 °C | Initial cooling for reagent stability, heating to drive rearrangement. |

| Typical Yield | 60-80% | Yields can be good but may be lower than other methods. |

Workflow Visualization: Hofmann Rearrangement

Caption: Hofmann rearrangement workflow for synthesizing C19 amine from C20 amide.

Comparative Analysis and Conclusion

The choice of synthesis pathway for this compound depends on factors such as starting material availability, desired scale, purity requirements, and tolerance for specific reagents.

| Feature | Reductive Amination | Gabriel Synthesis | Hofmann Rearrangement |

| Carbon Chain | Preserves carbon number (C19 → C19) | Preserves carbon number (C19 → C19) | Shortens by one carbon (C20 → C19) |

| Key Advantage | High efficiency, one-pot procedure | Excellent for pure primary amines, no over-alkylation | Unique retrosynthetic approach |

| Key Limitation | Requires aldehyde starting material | Requires alkyl halide; hydrazine is toxic | Requires an amide one carbon longer |

| Scalability | Generally good | Good, but handling a precipitate can be cumbersome | Moderate, handling bromine requires care |

| Purity | High, with good selectivity | Very high, primary amine is the sole product | Good, but purification may be needed |

References

- US3728393A - Process of synthesis of long-chain aliphatic amines.

- EP0267081A1 - Process for the production of long chain alkyl amines and dimethylalkyl amines

- US3728393A - Process of synthesis of long-chain aliphatic amines.

- Cas 14130-05-3, this compound. LookChem.

- Gabriel synthesis. Wikipedia.

- Synthesis of primary amines. Organic Chemistry Portal.

- CAS 14130-05-3: this compound. CymitQuimica.

- Hofmann rearrangement. Wikipedia.

- 20.5: Synthesis of Primary Amines. Chemistry LibreTexts.

- Hofmann Rearrangement Reaction. Tokyo Chemical Industry Co., Ltd.

- Hofmann Rearrangement: Mechanism & Examples. NROChemistry.

- Gabriel Synthesis. Thermo Fisher Scientific - ES.

- Gabriel Synthesis. Cambridge University Press.

- The Gabriel Synthesis. Master Organic Chemistry.

- The Hofmann and Curtius Rearrangements. Master Organic Chemistry.

- This compound CAS NO.14130-05-3. Career Henan Chemical Co.

- Gabriel Synthesis. Chemistry LibreTexts.

- Reductive Amination - Common Conditions. Organic Chemistry Portal.

- Hofmann Rearrangement. Chemistry Steps.

- This compound | C19H41N | CID 106416. PubChem - NIH.

- Reductive Amination, and How It Works. Master Organic Chemistry.

- Reductive Amin

Sources

- 1. Cas 14130-05-3,this compound | lookchem [lookchem.com]

- 2. CAS 14130-05-3: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C19H41N | CID 106416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, CasNo.14130-05-3 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 11. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 16. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to 1-Aminononadecane: Properties, Synthesis, and Applications in Advanced Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Long-Chain Primary Amines

1-Aminononadecane, a long-chain primary amine, represents a class of molecules pivotal to advancements in material science and pharmaceutical formulations. Its unique amphiphilic nature, characterized by a long, hydrophobic nineteen-carbon chain and a hydrophilic primary amine head, dictates its utility in a variety of sophisticated applications. This guide provides a comprehensive overview of this compound, from its fundamental molecular properties to its role in cutting-edge technologies such as drug delivery and corrosion inhibition. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure technical accuracy and practical relevance for professionals in the field.

Core Molecular and Physicochemical Properties

The foundational attributes of this compound are its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and formulation development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₄₁N | [1] |

| Molecular Weight | 283.5 g/mol | [1] |

| IUPAC Name | Nonadecan-1-amine | [1] |

| CAS Number | 14130-05-3 | [1] |

| Physical State | Solid at room temperature | |

| Melting Point | 53 °C | [2] |

| Boiling Point | 360 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents. |

The long alkyl chain of this compound renders it largely insoluble in aqueous solutions, a key characteristic that drives its self-assembly into monolayers and its incorporation into lipid-based structures.[3]

Synthesis of this compound via Reductive Amination

A robust and widely utilized method for the synthesis of primary amines is reductive amination. This process involves the reaction of an aldehyde or ketone with ammonia to form an imine, which is then reduced to the corresponding amine. The use of a selective reducing agent that does not act on the initial carbonyl compound is crucial for the success of this one-pot reaction.

Experimental Protocol: Synthesis of this compound from Nonadecanal

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

Nonadecanal

-

Ammonia (in methanol, 7N)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Acetic acid (glacial)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve nonadecanal in methanol.

-

Imine Formation: To the stirred solution, add a solution of ammonia in methanol. A few drops of glacial acetic acid can be added to catalyze the formation of the imine.[4] Allow the reaction to stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

-

Reduction: Carefully add sodium cyanoborohydride to the reaction mixture in portions. Sodium cyanoborohydride is a selective reducing agent that will reduce the iminium ion to the amine without significantly reducing the starting aldehyde.[5]

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting aldehyde.

-

Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into dichloromethane. Separate the organic layer and wash it with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by column chromatography or recrystallization to yield the pure this compound.

Caption: Reductive amination workflow for the synthesis of this compound.

Applications in Advanced Formulations

The dual hydrophobic and hydrophilic character of this compound underpins its utility in various industrial and pharmaceutical applications.

Corrosion Inhibition

Long-chain amines, including this compound, are effective corrosion inhibitors for metals. Their mechanism of action involves the formation of a self-assembled monolayer (SAM) on the metal surface. The polar amine head group chemisorbs onto the metal, while the long, hydrophobic alkyl chains pack closely together, creating a dense barrier that prevents corrosive agents from reaching the metal surface.[6]

Caption: Formation of a self-assembled monolayer by this compound for corrosion protection.

Drug Delivery: Lipid Nanoparticles

In the realm of pharmaceuticals, this compound and similar amino lipids are critical components of lipid nanoparticles (LNPs), which are used for the delivery of nucleic acid-based therapeutics like mRNA.[7] In the acidic environment of the LNP formulation process, the primary amine group of this compound becomes protonated, allowing it to electrostatically interact with the negatively charged phosphate backbone of mRNA, facilitating encapsulation.

Within the LNP, this compound is typically combined with other lipids, such as phospholipids, cholesterol, and PEGylated lipids, to form a stable and effective delivery vehicle.[8]

Caption: Key components of an mRNA lipid nanoparticle featuring an amino lipid.

Safety and Handling

This compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile long-chain primary amine with well-defined molecular and physicochemical properties. Its synthesis via reductive amination is a standard and scalable process. The amphiphilic nature of this compound makes it a valuable component in industrial applications like corrosion inhibition and in advanced pharmaceutical formulations such as lipid nanoparticles for drug delivery. A thorough understanding of its properties, synthesis, and applications is essential for researchers and scientists working to develop new materials and therapeutics.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 14130-05-3. Retrieved from [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

-

Formation of Self-Assembled Anticorrosion Films on Different Metals. (2020). PMC. Retrieved from [Link]

-

Lipid nanoparticles for mRNA delivery. (2021). PMC. Retrieved from [Link]

-

The role of lipid components in lipid nanoparticles for vaccines and gene therapy. (2022). PMC. Retrieved from [Link]

Sources

- 1. This compound | C19H41N | CID 106416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. 1-Nonadecanamine, N,N-dimethyl- | C21H45N | CID 546994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Formation of Self-Assembled Anticorrosion Films on Different Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid nanoparticles for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Terrain of 1-Aminononadecane: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminononadecane (CAS RN: 14130-05-3), a long-chain primary amine, presents a unique set of chemical properties that make it a valuable intermediate in various industrial and research applications, including the synthesis of surfactants, corrosion inhibitors, and as a component in the development of pharmaceuticals and agrochemicals.[1] Its utility, however, is coupled with specific health and safety considerations that necessitate a thorough understanding for its responsible handling. This guide provides a comprehensive overview of the safety, hazards, and GHS classification of this compound, offering field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Section 1: Hazard Identification and GHS Classification

A critical aspect of working with any chemical is a clear understanding of its potential hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating this information.

GHS Classification Summary

This compound is classified as an irritant.[2] The primary hazards associated with this compound are skin and eye irritation.[2]

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Irritant | Warning |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Irritant | Warning |

Detailed Hazard Statements

-

H315 - Causes skin irritation: Direct contact with this compound can lead to redness, itching, and inflammation of the skin.[2]

-

H319 - Causes serious eye irritation: Contact with the eyes can result in significant irritation, redness, pain, and potential damage if not promptly addressed.[2]

While the primary GHS classifications focus on irritation, it is crucial to note that for many long-chain amines, comprehensive toxicological data may be limited. Some sources indicate that the health risks of this compound have not been fully determined, and it may be harmful if inhaled or ingested.[3] Therefore, a cautious approach is always warranted.

Section 2: Toxicological Profile

A complete toxicological profile for this compound is not extensively documented in publicly available literature.[3] However, based on the GHS classification and information from safety data sheets, the following can be inferred:

-

Acute Toxicity: No specific LD50 or LC50 data is readily available. However, it is generally advised that exposure should be minimized as the compound may be harmful if ingested or inhaled.[3]

-

Skin and Eye Irritation: As established by the GHS classification, this compound is a confirmed skin and eye irritant.[2]

-

Chronic Exposure: There is no known effect from chronic exposure to this product.[3]

-

Carcinogenic, Mutagenic, and Teratogenic Effects: There is no data available to suggest that this compound has carcinogenic, mutagenic, or teratogenic effects.[3]

The absence of comprehensive data underscores the importance of adhering to stringent safety protocols to minimize any potential for unforeseen health effects.

Section 3: Safe Handling and Exposure Control

Adherence to proper handling procedures is paramount to ensure a safe laboratory environment when working with this compound.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. The use of a fume hood is recommended, especially when handling the powder form to minimize the risk of inhalation.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

The following PPE should be worn when handling 1-Aminonadecane:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[5]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are essential to prevent skin contact.[5]

-

Respiratory Protection: In situations where dust or aerosols may be generated and ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[5]

Storage

-

Store this compound in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed to prevent contamination and exposure to moisture.

-

It is recommended to store this material under an inert gas as it may be air and heat sensitive.

-

Store locked up.

Section 4: First Aid and Emergency Procedures

In the event of exposure to this compound, prompt and appropriate first aid is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek medical attention if irritation persists.[3] |

| Inhalation | Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: For solid spills, carefully sweep up and place in a suitable container for disposal. Avoid generating dust.[6] For liquid spills, absorb with an inert material and place in a chemical waste container.

Conclusion

This compound is a valuable chemical intermediate whose safe use is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. While the primary identified risks are skin and eye irritation, the limited comprehensive toxicological data necessitates a conservative approach to handling. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate risks, ensure a safe working environment, and continue to leverage the utility of this compound in their research and development endeavors.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ScienceLab.com. (2005, October 10). Material Safety Data Sheet: Nonadecane MSDS. Retrieved from [Link]

-

LookChem. (n.d.). Cas 14130-05-3, this compound. Retrieved from [Link]

-

Thermo Fisher Scientific. (2014, September 12). SAFETY DATA SHEET: Nonadecane. Retrieved from [Link]

-

Meta Scientific. (n.d.). Safety Data Sheet: Nonadecane. Retrieved from [Link]

Sources

- 1. Cas 14130-05-3,this compound | lookchem [lookchem.com]

- 2. This compound | C19H41N | CID 106416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cloudfront.zoro.com [cloudfront.zoro.com]

- 4. fishersci.com [fishersci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Structural Information of 1-Aminononadecane

Abstract

This technical guide provides a comprehensive overview of the structural and physicochemical properties of 1-Aminononadecane (CAS No: 14130-05-3), a long-chain primary amine of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into the molecular architecture, spectroscopic signature, and key chemical attributes of this compound. Furthermore, it explores its emerging role as a critical component in advanced drug delivery systems, particularly in the formulation of lipid nanoparticles for nucleic acid therapeutics. Detailed experimental protocols for its synthesis and characterization are provided to facilitate its practical application in a research setting.

Introduction: The Significance of a Long-Chain Amine

This compound, a 19-carbon saturated fatty amine, represents a class of amphiphilic molecules whose simple linear structure belies its complex and valuable functionality. The molecule consists of a long, hydrophobic nonadecyl tail and a hydrophilic primary amine head group. This duality in its nature is the foundation of its utility as a surfactant, a corrosion inhibitor, and, most notably, as a key building block in supramolecular chemistry and advanced drug delivery vehicles.[1][2] In the realm of modern therapeutics, particularly with the advent of mRNA-based medicines, the role of ionizable amino lipids is paramount. This compound serves as a prototypical example of the hydrophobic tail component in these sophisticated lipid nanoparticles (LNPs), which are instrumental in protecting and delivering nucleic acid payloads to target cells.[3][4][5] Understanding the structural intricacies of this compound is therefore crucial for the rational design and optimization of these next-generation drug delivery systems.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular formula, C₁₉H₄₁N, and a molecular weight of 283.54 g/mol .[2][6] Its linear aliphatic chain and terminal primary amine group dictate its physical and chemical behavior.

Core Structural Identifiers

| Property | Value | Source(s) |

| IUPAC Name | nonadecan-1-amine | [6] |

| CAS Number | 14130-05-3 | [6] |

| Molecular Formula | C₁₉H₄₁N | [2][6] |

| Molecular Weight | 283.54 g/mol | [2][6] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCN | |

| InChI Key | INAMEDPXUAWNKL-UHFFFAOYSA-N |

Physicochemical Characteristics

This compound is a solid at room temperature, appearing as a white to off-white powder or lump.[1] Its long hydrocarbon chain results in a high melting and boiling point and confers significant hydrophobicity, leading to poor solubility in water but good solubility in many organic solvents.

| Property | Value | Source(s) |

| Melting Point | 53 °C | [2] |

| Boiling Point | 360 °C | [2] |

| Flash Point | 161.5 °C | |

| Density (estimate) | 0.804 g/cm³ | |

| pKa (predicted) | 10.67 ± 0.10 | |

| Solubility | Almost transparent in hot methanol |

Synthesis of this compound: A Practical Approach

The synthesis of long-chain primary amines like this compound can be achieved through several established routes in organic chemistry. One of the most direct and widely applicable methods is the reductive amination of a corresponding long-chain aldehyde. This two-step, one-pot process involves the initial formation of an imine from the aldehyde and ammonia, followed by its immediate reduction to the primary amine.

Proposed Synthetic Pathway: Reductive Amination

The following diagram illustrates the synthetic conversion of nonadecanal to this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination.[1][7]

Materials:

-

Nonadecanal (1 equivalent)

-

Ammonia (solution in methanol, e.g., 7N, excess)

-

Sodium borohydride (NaBH₄) (1.5 - 2 equivalents)

-

Methanol (anhydrous)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve nonadecanal in anhydrous methanol. Cool the solution to 0 °C in an ice bath. To this stirred solution, add an excess of ammonia solution in methanol. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The progress of imine formation can be monitored by TLC or GC-MS.

-

Reduction: Once imine formation is deemed complete, cool the reaction mixture back to 0 °C. Cautiously add sodium borohydride in small portions to the stirred solution. Caution: Hydrogen gas evolution will occur. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Work-up and Isolation: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator. Partition the remaining aqueous residue between dichloromethane and a saturated sodium bicarbonate solution. Extract the aqueous layer twice more with dichloromethane. Combine the organic extracts and wash with brine.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Spectroscopic and Structural Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by signals corresponding to the protons of the long alkyl chain and the terminal amine group.

-

δ ~2.6-2.8 ppm (triplet): This signal corresponds to the two protons on the carbon adjacent to the amine group (-CH₂-NH₂). The triplet splitting pattern arises from coupling with the two protons on the neighboring methylene group.

-

δ ~1.2-1.6 ppm (multiplet): A large, broad multiplet representing the bulk of the methylene protons (-CH₂-) in the long alkyl chain.

-

δ ~0.88 ppm (triplet): A characteristic triplet for the terminal methyl group (-CH₃) protons.

-

δ (variable, broad singlet): The two protons of the primary amine group (-NH₂) typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding and exchange.[8]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms.

-

δ ~42 ppm: The carbon atom directly attached to the nitrogen (-CH₂-NH₂).[9][10][11]

-

δ ~22-34 ppm: A series of signals corresponding to the methylene carbons of the alkyl chain.[9][10][12][13]

-

δ ~14 ppm: The terminal methyl carbon (-CH₃).[9][10][12][13]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H and C-H bonds.

-

3300-3500 cm⁻¹ (two bands, medium): Symmetric and asymmetric N-H stretching vibrations of the primary amine group.[14]

-

2850-2960 cm⁻¹ (strong, sharp): C-H stretching vibrations of the methylene and methyl groups in the alkyl chain.[14]

-

~1600 cm⁻¹ (medium to weak): N-H bending (scissoring) vibration.

-

~1465 cm⁻¹ (medium): CH₂ scissoring vibration.

-

~1375 cm⁻¹ (weak): CH₃ symmetric bending vibration.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak and a characteristic fragmentation pattern for a long-chain primary amine.

-

Molecular Ion (M⁺): A peak at m/z = 283, corresponding to the molecular weight of the compound. Due to the nitrogen rule, the molecular ion has an odd mass.[15]

-

Base Peak: The most intense peak is often at m/z = 30, corresponding to the [CH₂=NH₂]⁺ fragment, which is a characteristic α-cleavage product of primary amines.

-

Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (CH₂) due to the fragmentation of the long alkyl chain.[15][16]

Reactivity and Applications in Drug Development

The chemistry of this compound is dominated by the nucleophilicity of its primary amine group. This functional group readily undergoes reactions such as acylation, alkylation, and formation of Schiff bases, making it a versatile intermediate in organic synthesis.

Key Chemical Reactions

Role in Lipid Nanoparticles for Drug Delivery

The amphiphilic nature of this compound and its derivatives is central to their application in drug delivery.[11] As a component of ionizable lipids in LNPs, the long nonadecyl chain integrates into the hydrophobic core of the nanoparticle, while the amine head group, often modified, resides near the surface. This primary amine is "ionizable," meaning it is neutral at physiological pH but becomes protonated (positively charged) in the acidic environment of an endosome. This pH-responsive charge reversal is a key mechanism for the targeted function of the LNP. After cellular uptake into an endosome, the acidification of this compartment protonates the amine. This positive charge facilitates the disruption of the endosomal membrane, allowing the LNP to release its therapeutic payload, such as mRNA, into the cytoplasm where it can be translated into a therapeutic protein.[3][4][5]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[6] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a molecule of fundamental importance with expanding applications in high-technology areas, most notably in the formulation of advanced drug delivery systems. Its well-defined structure, characterized by a long hydrophobic alkyl chain and a reactive hydrophilic amine head group, underpins its utility. A thorough understanding of its synthesis, structural properties, and reactivity is essential for scientists and researchers aiming to harness its potential in the development of novel therapeutics and other advanced materials. The protocols and data presented in this guide serve as a valuable resource for the scientific community engaged in such endeavors.

References

-

Al-Jassani, M. J., Mohammad, G. J., & Hameed, I. H. (n.d.). Mass spectrum of this compound, Ntrifluoroacetyl- with Retention Time (RT)= 4.385. ResearchGate. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 4, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved January 4, 2026, from [Link]

-

Gerasimova, A., et al. (n.d.). Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. [Source of the article, e.g., Journal Name, Volume(Issue), pages]. Retrieved January 4, 2026, from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved January 4, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 4, 2026, from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. [Source, e.g., University Name]. Retrieved January 4, 2026, from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 4, 2026, from [Link]

-

[Source of the PDF, e.g., University Name]. (n.d.). 13C NMR Chemical Shift Table. Retrieved January 4, 2026, from [Link]

-

Zhang, D., et al. (n.d.). Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications. Accounts of Chemical Research. Retrieved January 4, 2026, from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved January 4, 2026, from [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 4, 2026, from [Link]

-

Hou, X., Zaks, T., & Dong, Y. (2021). Lipid nanoparticles for mRNA delivery. Nature Reviews Materials. Retrieved January 4, 2026, from [Link]

-

[Author(s), if available]. (2013). Development of a general non-noble metal catalyst for the benign amination of alcohols with amines and ammonia. [Journal Name]. Retrieved January 4, 2026, from [Link]

-

[Author(s), if available]. (2013). Development of a General Non-Noble Metal Catalyst for the Benign Amination of Alcohols with Amines and Ammonia. ResearchGate. Retrieved January 4, 2026, from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved January 4, 2026, from [Link]

-

[Author(s), if available]. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. [Source, e.g., Journal Name]. Retrieved January 4, 2026, from [Link]

-

Hou, X., Zaks, T., & Dong, Y. (2021). Lipid nanoparticles for mRNA delivery. Semantic Scholar. Retrieved January 4, 2026, from [Link]

-

The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). YouTube. Retrieved January 4, 2026, from [Link]

-

[Author(s), if available]. (2024). An overview of lipid constituents in lipid nanoparticle mRNA delivery systems. [Journal Name]. Retrieved January 4, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 4, 2026, from [Link]

-

[Author(s), if available]. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers. Retrieved January 4, 2026, from [Link]

-

[Author(s), if available]. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Source, e.g., University Name]. Retrieved January 4, 2026, from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 14130-05-3. Retrieved January 4, 2026, from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Nonadecanoic Acid. PubChem. Retrieved January 4, 2026, from [Link]

-

[Author(s), if available]. (2010). Crystal structures of proline-derived enamines. PNAS. Retrieved January 4, 2026, from [Link]

-

[Author(s), if available]. (n.d.). Primary Alkyl Amine Descriptor Library. [Source, e.g., Journal Name]. Retrieved January 4, 2026, from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved January 4, 2026, from [Link]

-

The Good Scents Company. (n.d.). 1-nonadecanol. Retrieved January 4, 2026, from [Link]

-

Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Nonadecanol. PubChem. Retrieved January 4, 2026, from [Link]

-

[Source, e.g., University Name]. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 4, 2026, from [Link]

-

[Author(s), if available]. (2018). Direct Amination of Dodecanol with NH3 over Heterogeneous Catalysts. Catalyst Screening and Kinetic Modelling. ResearchGate. Retrieved January 4, 2026, from [Link]

-

[Author(s), if available]. (2012). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography-mass spectrometry. ResearchGate. Retrieved January 4, 2026, from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]

- 4. [PDF] Lipid nanoparticles for mRNA delivery | Semantic Scholar [semanticscholar.org]

- 5. An overview of lipid constituents in lipid nanoparticle mRNA delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C19H41N | CID 106416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. selleckchem.com [selleckchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. compoundchem.com [compoundchem.com]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to the Physicochemical Functions and Potential Biological Activities of 1-Aminononadecane

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: 1-Aminononadecane is a long-chain primary amine whose documented roles are primarily rooted in physical chemistry and material science. Its amphiphilic nature, stemming from a 19-carbon aliphatic tail and a polar amine head, dictates its function as a surfactant, corrosion inhibitor, and a fundamental building block for more complex molecules. While direct, in-depth research into its specific biological functions is limited, its chemical structure is analogous to other long-chain amines known to possess antimicrobial properties and interact with biological membranes. This guide synthesizes the established physicochemical properties of this compound with the inferred biological potential derived from its chemical class, providing a foundational understanding for future research and development.

Introduction to this compound

This compound, also known as n-nonadecylamine, is a saturated long-chain primary amine.[1] Its structure is characterized by a 19-carbon hydrophobic alkyl chain and a hydrophilic primary amine (-NH₂) group at one terminus.[1] This dual-natured, amphiphilic structure is the primary determinant of its chemical behavior and applications. The lone pair of electrons on the nitrogen atom makes the amine group both basic and nucleophilic, allowing it to participate in a variety of chemical reactions, such as acylation and alkylation.[1][2]

The significant length of the hydrocarbon chain renders the molecule largely insoluble in water but soluble in many organic solvents.[1] This property is central to its utility in forming monolayers and its function in non-aqueous systems.

Core Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 14130-05-3 | [1][3][4] |

| Molecular Formula | C₁₉H₄₁N | [1][4][5] |

| Molecular Weight | 283.54 g/mol | [4][6] |

| Melting Point | 53 °C | [6][7] |

| Boiling Point | 360 °C | [6][7] |

| Appearance | White to off-white powder or lump | [1] |

| Solubility | Limited in water; Soluble in organic solvents | [1] |

Structural Representation

The basic structure of this compound is straightforward, consisting of a nineteen-carbon chain with a terminal amine.

Caption: Chemical structure of this compound (C₁₉H₄₁N).

Established Functions and Applications

The primary applications of this compound are industrial, leveraging its surface-active and chemical intermediate properties.

Surfactants and Emulsifiers

Due to its amphiphilic nature, this compound can act as a surfactant, reducing surface tension between liquids or between a liquid and a solid.[6] This makes it a useful raw material in the synthesis of detergents and emulsifying agents.[1][6]

Corrosion Inhibition